1-(3-Fluoro-5-methylphenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine involves several steps, typically starting with the preparation of the phenyl ring substituted with fluorine and methyl groups. The synthetic route may include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Alkylation: Addition of the methyl group to the phenyl ring.
Amination: Introduction of the amine group to form the pentan-1-amine chain.
Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
1-(3-Fluoro-5-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylphenyl)pentan-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism by which 1-(3-Fluoro-5-methylphenyl)pentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-5-methylphenyl)pentan-1-amine can be compared with similar compounds such as:
- 1-(3-Fluoro-5-methylphenyl)butan-1-amine
- 1-(3-Fluoro-5-methylphenyl)hexan-1-amine
- 1-(3-Fluoro-5-methylphenyl)propan-1-amine
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C12H18FN |
---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
1-(3-fluoro-5-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
PEEXKVGWPOYYDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC(=CC(=C1)C)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.